

3-Fluoro-4-hydroxybenzoic acid crystal structure

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Compound of Interest

Compound Name: **3-Fluoro-4-hydroxybenzoic acid**

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An In-Depth Technical Guide to the Crystal Structure of **3-Fluoro-4-hydroxybenzoic Acid**

Executive Summary

3-Fluoro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of complex pharmaceuticals, including potent enzyme inhibitors and KCa2/3 pan-inhibitors.^{[1][2]} The introduction of a fluorine atom onto the benzoic acid scaffold profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making its solid-state characteristics a critical area of study for drug development and formulation.^[3] This guide provides a comprehensive technical overview of the crystal structure of **3-fluoro-4-hydroxybenzoic acid**. We delve into the fundamental principles governing its crystalline architecture, detail the experimental workflows for structure determination, and analyze the key supramolecular interactions that define its three-dimensional lattice. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state chemistry of this important compound.

Foundational Properties of 3-Fluoro-4-hydroxybenzoic Acid

The unique arrangement of the carboxyl, hydroxyl, and fluoro functional groups dictates the compound's chemical behavior and its utility as a synthetic intermediate. Understanding its basic physicochemical properties is the first step in any solid-state characterization.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ FO ₃	[2][4]
Molecular Weight	156.11 g/mol	[2][4]
CAS Number	350-29-8	[2][5]
Appearance	Off-white to brown crystalline powder	[2]
Melting Point	154-158 °C	[2][5]
Solubility	Slightly soluble in water; soluble in polar organic solvents.	[1][2]
InChI Key	IUSDEKNMCOUBEE-UHFFFAOYSA-N	[2][5]

The Supramolecular Architecture: Key Intermolecular Interactions

The crystal structure of an organic molecule is not determined by the molecule in isolation, but by the intricate network of non-covalent interactions that assemble it into a periodic lattice. For **3-fluoro-4-hydroxybenzoic acid**, three primary forces are at play.

- O-H···O Hydrogen Bonds: The carboxylic acid group is the most powerful hydrogen bond donor and acceptor in the molecule. As is characteristic of most benzoic acid derivatives, it is expected to form highly stable, centrosymmetric cyclic dimers through a pair of O-H···O hydrogen bonds, creating the robust R₂²(8) graph set motif.[6][7] This interaction is the primary driving force for the crystal packing.
- Hydroxyl Group Interactions: The phenolic hydroxyl group provides an additional site for strong hydrogen bonding, acting as both a donor and an acceptor. This allows the primary carboxylic acid dimers to be linked into more extended one-, two-, or three-dimensional networks, further stabilizing the crystal lattice.

- The Role of Fluorine: The electronegative fluorine atom can participate in weaker, yet structurally significant, hydrogen bonds, most notably C-H…F interactions.[8] While more subtle than O-H…O bonds, these directional interactions can play a crucial role in dictating the final polymorphic form and overall packing density.[9]

Experimental Workflow for Crystal Structure Determination

Determining the crystal structure is a multi-stage process that begins with high-purity material and culminates in a refined 3D model of the atomic arrangement.

Synthesis and Single Crystal Growth Protocol

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction.[10] The following protocol, based on established synthesis routes and crystallization principles, is designed to yield crystals suitable for analysis.

Part A: Synthesis via Demethylation[1][11]

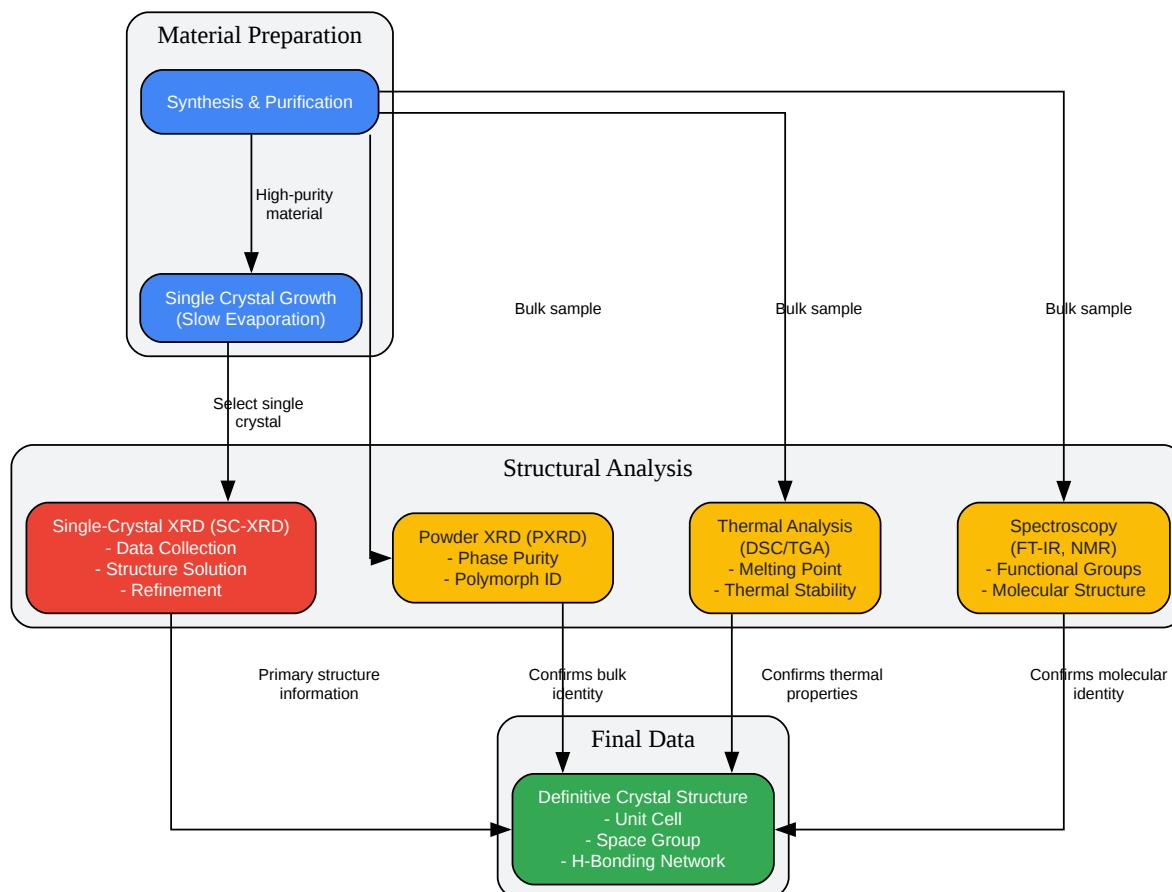
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 4-5 volumes), and glacial acetic acid (approx. 4-5 volumes).
- Reflux: Heat the stirred mixture to reflux and maintain for 16-34 hours. The progress of the demethylation can be monitored by Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture in an ice-water bath to precipitate the crude product.
- Purification: Filter the resulting solid, wash with cold water, and dry. The crude **3-fluoro-4-hydroxybenzoic acid** can be further purified by recrystallization from hot water or an ethanol-water mixture to yield the bulk material for characterization and crystal growth experiments.[11][12]

Part B: Crystal Growth by Slow Evaporation

- Solvent Selection: Prepare a saturated solution of purified **3-fluoro-4-hydroxybenzoic acid** in a suitable solvent system, such as an ethanol-water or methanol solution, at a slightly elevated temperature.[12][13] The goal is to find a solvent in which the compound has moderate solubility.
- Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean crystallizing dish or small beaker. This removes any particulate matter that could act as unwanted nucleation sites.
- Evaporation: Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to slow the rate of evaporation. Place the setup in a vibration-free environment at a constant, controlled temperature.
- Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Once they reach a suitable size (approx. 0.1-0.3 mm), carefully harvest them from the mother liquor.

Integrated Characterization Workflow

A single crystal may not be representative of the bulk material. Therefore, an integrated approach combining single-crystal analysis with bulk characterization is essential for a complete and trustworthy assessment.[10]

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Caption: Integrated workflow for the determination of the crystal structure of **3-fluoro-4-hydroxybenzoic acid**.

- Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13] A suitable crystal is

mounted on a diffractometer, and its diffraction pattern is collected. The structure is then solved and refined to yield atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions.

- Powder X-ray Diffraction (PXRD): PXRD is the primary tool for characterizing the bulk, microcrystalline material.[10] It provides a unique "fingerprint" of the crystalline phase, which can be compared to a pattern simulated from the SC-XRD data to confirm that the single crystal is representative of the bulk sample. It is also essential for identifying different polymorphic forms.
- Thermal and Spectroscopic Analysis: Techniques like Differential Scanning Calorimetry (DSC) confirm the melting point and can detect phase transitions, while spectroscopic methods like FT-IR and NMR confirm the molecular structure of the bulk material.[14]

Crystal Structure Analysis

While a definitive, publicly deposited crystal structure for **3-fluoro-4-hydroxybenzoic acid** was not identified in the surveyed literature, we can infer its most probable structural features based on closely related molecules, such as 3-fluoro-4-methylbenzoic acid.[6]

Illustrative Crystallographic Data

The following table presents data for 3-fluoro-4-methylbenzoic acid as a predictive model for the type of parameters expected for **3-fluoro-4-hydroxybenzoic acid**.

Parameter	3-fluoro-4-methylbenzoic acid (Illustrative)
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	3.8295 (2)
b (Å)	26.502 (2)
c (Å)	7.0259 (5)
β (°)	98.248 (3)
Volume (Å ³)	705.41 (8)
Z	4
Source:[6]	

Key Structural Features:

- Molecular Conformation: The molecule is expected to be nearly planar, with a small dihedral angle between the plane of the benzene ring and the carboxylic acid group.[6]
- Supramolecular Assembly: The dominant structural motif is the formation of centrosymmetric dimers via O-H…O hydrogen bonds between the carboxylic acid groups of two separate molecules.[6] These dimers are the fundamental building blocks of the crystal lattice. The phenolic -OH group and the C-H bonds would then form further hydrogen bonds (O-H…O, C-H…O, C-H…F) that link these primary dimers into a stable three-dimensional framework.

Conclusion

The crystal structure of **3-fluoro-4-hydroxybenzoic acid** is governed by a robust network of intermolecular interactions, dominated by the classic carboxylic acid hydrogen-bonded dimer. The additional hydroxyl and fluoro substituents provide further opportunities for hydrogen bonding, creating a stable and intricate supramolecular architecture. A thorough understanding of this structure, achieved through the integrated experimental workflow described herein, is paramount for controlling the solid-state properties of this compound in pharmaceutical

development. Future research should focus on exhaustive polymorphism screening and co-crystallization studies to explore the full landscape of its solid forms, which could yield materials with optimized solubility, stability, and bioavailability.

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